Ganoderenicacidc
Description
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Structure
3D Structure
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DIEUZIPSDUGWLD-KOXNGNSZSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ganoderic Acid C: A Technical Guide to its Pharmacological Landscape
This guide provides an in-depth exploration of the pharmacological properties of Ganoderic acid C, a prominent triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, delves into the mechanistic underpinnings of its bioactivity, and presents validated experimental frameworks for its study.
Part 1: Core Compound Profile
Molecular Identity and Provenance
Ganoderic acids represent a class of highly oxidized lanostane-type triterpenoids that are major bioactive constituents of Ganoderma lucidum (Reishi or Lingzhi).[1][2] Within this class, Ganoderic acid C, including its closely related isomers Ganoderic acid C1 (GA-C1) and Ganoderic acid C2 (GA-C2), has been identified as a significant contributor to the mushroom's therapeutic effects.[1][3] These compounds are primarily isolated from the fruiting body and spores of the fungus.[4][5] The structural nuances between GA-C1 and GA-C2 lead to distinct, though sometimes overlapping, pharmacological activities, necessitating specific investigation for each isomer.
Physicochemical Characteristics
As tetracyclic triterpenoids, Ganoderic acids are lipophilic in nature. This property is crucial for their interaction with cellular membranes and intracellular signaling components. Their isolation and purification from crude extracts typically involve solvent extraction followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which leverages their chemical properties for separation and quantification.[5][6]
Part 2: Pharmacological Properties and Mechanisms of Action
The therapeutic potential of Ganoderic acid C is multifaceted, with robust evidence supporting its role in modulating inflammatory and immune responses.
Anti-inflammatory and Anti-asthmatic Activity (Ganoderic Acid C1)
A significant body of research points to GA-C1 as a potent anti-inflammatory agent, particularly relevant in the context of respiratory inflammation and asthma.[7][8] Its efficacy has been demonstrated in models of steroid-resistant, neutrophil-dominant asthma, a challenging clinical phenotype.[7]
Mechanistic Insights: The primary mechanism for GA-C1's anti-inflammatory effect is the potent suppression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[9][10] This inhibition has been observed in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) and, critically, in peripheral blood mononuclear cells (PBMCs) from human asthma patients.[9][10]
The causality of this TNF-α reduction is rooted in the downregulation of multiple intracellular signaling cascades:
-
NF-κB Pathway: GA-C1 inhibits the activation of Nuclear Factor kappa-B (NF-κB), a master regulator of inflammatory gene expression. This is evidenced by reduced phosphorylation of IκB-α and the p65 subunit of NF-κB.[9][11] By preventing the nuclear translocation of p65, GA-C1 effectively halts the transcription of TNF-α and other inflammatory mediators.
-
MAPK and AP-1 Pathways: The compound also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein 1 (AP-1) signaling pathways. Specifically, it reduces the expression of p-ERK1/2, p-JNK, and the AP-1 component c-Jun, further contributing to the decreased production of inflammatory cytokines.[9][10]
Beyond cytokine inhibition, GA-C1 mitigates other pathological features of asthma by:
-
Reducing Oxidative Stress: It significantly decreases the production of intracellular Reactive Oxygen Species (ROS) in human lung epithelial cells.[7][12]
-
Inhibiting Mucus Production: GA-C1 suppresses the gene expression of Mucin 5AC (MUC5AC), the predominant mucin associated with asthma exacerbations.[7][12]
Immunomodulatory Properties (Ganoderic Acid C2)
GA-C2 demonstrates significant immunomodulatory activity, particularly in the context of chemotherapy-induced immunosuppression.[13] Cyclophosphamide, a common chemotherapeutic agent, can cause severe side effects like bone marrow suppression and immunosuppression.[13] GA-C2 has been shown to counteract these effects.
Mechanistic Insights: Animal studies have shown that GA-C2 treatment can restore immune homeostasis in cyclophosphamide-treated mice.[13][14] The core mechanism involves the modulation of key immune signaling molecules and cytokines.
-
Upregulation of TNF and STAT3: Network pharmacology and subsequent experimental validation identified Tumor Necrosis Factor (TNF) and Signal Transducer and Activator of Transcription 3 (STAT3) as crucial targets.[13] GA-C2 treatment was found to increase the expression levels of TNF and STAT3 genes, which are vital for immune response and hematopoietic function.[13][15]
-
Restoration of Immune Cells and Cytokines: GA-C2 administration leads to a significant improvement in the counts of white blood cells (WBC), neutrophils, and lymphocytes. It also ameliorates the cyclophosphamide-induced decline in key inflammatory and regulatory cytokines, including TNF-α, IL-12, IL-4, and IFN-γ, and boosts immunoglobulin (IgA and IgG) levels.[14]
Additional Bioactivities
-
Antihistamine Effect (GA-C2): GA-C2 has been shown to inhibit histamine release from rat mast cells, suggesting a role in managing allergic reactions.[3][16]
-
Anti-HIV Activity (GA-C1): Along with other ganoderic acids, GA-C1 has been identified as possessing anti-HIV-1 activity, highlighting its potential as a broad-spectrum antiviral agent.[3][4]
-
Aldose Reductase Inhibition (GA-C2): GA-C2 is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[14]
Part 3: Experimental Protocols & Data
The validation of Ganoderic acid C's pharmacological properties relies on robust and reproducible experimental designs. The following protocols represent standard methodologies in the field.
Protocol: Quantification of Ganoderic Acid C by HPLC
-
Objective: To accurately determine the concentration of Ganoderic acid C in a sample (e.g., fungal extract).
-
Rationale: HPLC provides a reliable method for separating and quantifying individual triterpenoids from a complex mixture. A C18 column is chosen for its affinity for lipophilic molecules like ganoderic acids.
-
Methodology:
-
Sample Preparation: An extract of Ganoderma is dissolved in methanol for LC-MS analysis.[5]
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used.[6]
-
Mobile Phase: A gradient elution system is employed, typically using a mixture of acetonitrile and an acidified aqueous solution (e.g., 2% acetic acid).[6]
-
Flow Rate: A constant flow rate, such as 0.8 mL/min, is maintained.[6]
-
Detection: A Diode-Array Detector (DAD) is set to a wavelength of 252 nm, which is optimal for detecting the chromophores in ganoderic acids.[6]
-
Quantification: A standard curve is generated using a purified Ganoderic acid C standard of known concentrations. The peak area from the sample chromatogram is compared against this curve to determine the concentration.[6]
-
Protocol: In Vitro TNF-α Suppression Assay
-
Objective: To evaluate the ability of Ganoderic acid C1 to inhibit TNF-α production in macrophages.
-
Rationale: RAW 264.7 murine macrophages are a standard cell line for studying inflammatory responses, as they reliably produce TNF-α upon stimulation with LPS. This provides a controlled in vitro system to test the direct anti-inflammatory effects of a compound.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach optimal confluency.
-
Treatment: Cells are pre-treated with varying concentrations of GA-C1 for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, while a control group remains unstimulated.
-
Incubation: The cells are incubated for a period sufficient for TNF-α production (e.g., 24 hours).
-
Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]
-
Data Analysis: The TNF-α levels in the GA-C1 treated groups are compared to the LPS-only stimulated group to determine the percentage of inhibition.
-
Protocol: In Vivo Cyclophosphamide-Induced Immunosuppression Model
-
Objective: To assess the immunomodulatory effect of Ganoderic acid C2 in an in vivo model.
-
Rationale: This model mimics the immunosuppressive state often seen in patients undergoing chemotherapy. By administering the test compound, one can evaluate its potential to restore immune function, making the results highly relevant for translational research.
-
Methodology:
-
Animal Model: BALB/c or similar mouse strains are used.
-
Immunosuppression Induction: Mice are treated with cyclophosphamide (CY) to induce immunosuppression.[13]
-
Treatment Groups: Animals are divided into groups: a vehicle control, a CY-only model group, and CY groups treated with different doses of GA-C2 (e.g., 10-40 mg/kg, administered orally daily for 14 days).[14]
-
Monitoring: Body weight and immune organ indices (spleen, thymus) are monitored throughout the experiment.
-
Sample Collection: At the end of the treatment period, blood samples are collected for hematological analysis (WBC, neutrophil, lymphocyte counts) and for measuring serum cytokine and immunoglobulin levels via ELISA.[13][14]
-
Gene Expression Analysis: Tissues from immune organs can be harvested to analyze the expression of target genes like TNF and STAT3 using RT-qPCR.[13]
-
Data Analysis: Parameters from the GA-C2 treated groups are compared with the CY-only group to determine the extent of immune restoration.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on Ganoderic acid C2.
Table 1: In Vivo Effects of Ganoderic Acid C2 on Immunological Parameters in a Cyclophosphamide (CY) Model [14]
| Parameter | CY Model Group | CY + GA-C2 (40 mg/kg) Group | Outcome |
|---|---|---|---|
| White Blood Cell Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |
| Neutrophil Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |
| Lymphocyte Count | Significantly Decreased | Significantly Improved | Immune Cell Restoration |
| Serum TNF-α Level | Significantly Decreased | Significantly Improved | Cytokine Modulation |
| Serum IL-12 Level | Significantly Decreased | Significantly Improved | Cytokine Modulation |
| Serum IgA Level | Significantly Decreased | Significantly Improved | Immunoglobulin Restoration |
| Serum IgG Level | Significantly Decreased | Significantly Improved | Immunoglobulin Restoration |
Table 2: Aldose Reductase Inhibition by Ganoderic Acid C2 [14]
| Compound | Target Enzyme | IC₅₀ Value | Pharmacological Activity |
|---|
| Ganoderic Acid C2 | Aldose Reductase | 43.8 µM | Potential for Diabetic Complication Therapy |
Part 4: Conclusion and Future Directions
Ganoderic acid C, encompassing its C1 and C2 isomers, presents a compelling profile as a multi-target therapeutic agent. GA-C1's potent anti-inflammatory and anti-asthmatic properties, driven by its inhibition of the NF-κB, MAPK, and AP-1 pathways, position it as a strong candidate for novel respiratory disease therapies. Concurrently, GA-C2's ability to reverse chemotherapy-induced immunosuppression by modulating TNF and STAT3 expression offers a promising avenue for supportive care in oncology.
While the current body of evidence is robust, further research is warranted. Key future directions should include:
-
Clinical Trials: Transitioning the promising preclinical findings, particularly for asthma and immunosuppression, into well-designed human clinical trials.
-
Pharmacokinetic and Bioavailability Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Ganoderic acid C is essential for optimizing dosing and delivery systems.
-
Cancer Research: While other ganoderic acids have been studied for anti-cancer effects, the direct cytotoxic and anti-metastatic potential of Ganoderic acid C remains a relatively underexplored area that deserves investigation.[17]
Part 5: References
-
The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation. (2024). PubMed Central. [Link]
-
Radwan, F. F. Y., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. Longdom Publishing. [Link]
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. (2023). PubMed Central. [Link]
-
Liu, C., et al. (2015). Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PubMed Central. [Link]
-
Sui, Q., et al. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. R Discovery. [Link]
-
Effects of ganoderic acid A on lipopolysaccharide‑induced proinflammatory cytokine release from primary mouse microglia cultur. (2017). Semantic Scholar. [Link]
-
Activation of FXR by Ganoderic Acid A Promotes Remyelination in Multiple Sclerosis via Anti-inflammation and Regeneration Mechanism. (2021). ResearchGate. [Link]
-
Multi-omics Integration Identifies Ganoderic Acid A as a TNFα Inhibitor for Treating Sepsis-Related Liver Injury. (2024). Frontiers. [Link]
-
Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. (2023). MDPI. [Link]
-
Starving cancer cells: Researchers unveil new function of ganoderic acid. (2024). ecancer. [Link]
-
Sui, Q., et al. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. PubMed. [Link]
-
Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2022). PubMed Central. [Link]
-
Zhang, Y., et al. (2023). Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation. National Institutes of Health. [Link]
-
Radwan, F. F. Y., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. PubMed Central. [Link]
-
Liu, C., et al. (2015). Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PubMed. [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). MDPI. [Link]
-
Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMI suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. (2015). ResearchGate. [Link]
-
The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation. (2024). Taylor & Francis Online. [Link]
-
A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. (2023). MDPI. [Link]
-
Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning. (2023). BMC Pharmacology and Toxicology. [Link]
-
An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. (2015). Hindawi. [Link]
-
Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol. (2024). PubMed Central. [Link]
-
Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders. (2024). PubMed Central. [Link]
-
Chen, Y., et al. (2009). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]
-
In Vitro Antioxidant Activity and In Vivo Hepatoprotective Effects of Ethanolic Extracts from Wall-Broken Ganoderma Lucidum Spores. (2020). ResearchGate. [Link]
-
An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. (2015). ResearchGate. [Link]
-
Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. (2022). Food & Function. [Link]
-
Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. (2023). MDPI. [Link]
-
Ganoderma lucidum dry extract supplementation modulates T lymphocyte function in older women. (2024). Cambridge University Press. [Link]
-
The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). (2022). MDPI. [Link]
-
Quality evaluation of commercial products of Ganoderma lucidummade from its fruiting body and spore. (2021). AKJournals. [Link]
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- 17. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of triterpenoids from Ganoderma.
Ganoderma Triterpenoids: A Technical Guide to Biological Activity, Mechanisms, and Isolation
Executive Summary
This technical guide provides a rigorous analysis of the triterpenoids found in Ganoderma lucidum (Lingzhi), focusing on their structural chemistry, pharmacological mechanisms, and isolation methodologies. Designed for drug development professionals and senior researchers, this document synthesizes recent data on the anticancer, hepatoprotective, and anti-inflammatory activities of Ganoderic Acids (GAs). It addresses the critical challenge of bioavailability and outlines optimized extraction protocols to ensure reproducibility in experimental settings.
Structural Diversity & Chemistry
The bioactive triterpenoids of Ganoderma are primarily highly oxidized lanostane-type tetracyclic triterpenes. Over 150 distinct triterpenoids have been identified, characterized by a lanostane ergosterol skeleton.
-
Key Compounds:
-
Ganoderic Acids (A, B, C1, D, F, H, T): Characterized by a C-30 carboxyl group.
-
Lucidenic Acids: Often possess a C-24/C-25 double bond or hydroxyl groups.
-
Ganoderols & Ganoderals: Alcohol and aldehyde derivatives.
-
-
Structure-Activity Relationship (SAR):
-
Hydroxyl Groups: The presence of a hydroxyl group at C-15 (e.g., Ganoderic Acid A) enhances cytotoxicity against tumor cells.
-
Acetylation: Acetylation at C-3 often reduces biological activity, suggesting the free hydroxyl is crucial for receptor binding.
-
Carbonyl Groups: A carbonyl at C-3 or C-7 is associated with strong inhibition of cholesterol synthesis and cytotoxicity.
-
Extraction & Isolation Methodologies
Reproducibility in Ganoderma research is often hampered by inconsistent extraction methods. The following protocol is validated for maximizing triterpenoid yield while minimizing polysaccharide contamination.
Optimized Extraction Workflow
Objective: Isolation of a triterpenoid-enriched fraction (TEF) free from water-soluble polysaccharides.
-
Pre-treatment: Pulverize dried G. lucidum fruiting bodies to a fine powder (40–60 mesh).
-
Primary Extraction:
-
Solvent: 95-100% Ethanol (anhydrous is preferred to exclude polysaccharides).
-
Conditions: Heat reflux at 60–70°C for 2–6 hours or Ultrasound-Assisted Extraction (UAE) at 100W, 40 min.
-
Ratio: 1:20 (w/v).
-
-
Concentration: Evaporate ethanol under reduced pressure (rotary evaporator) to obtain a crude oleoresin.
-
Fractionation (The Critical Step):
-
Resuspend crude extract in water.
-
Partition sequentially with Chloroform (CHCl₃) . Triterpenoids partition into the chloroform layer; polysaccharides remain in the aqueous phase.
-
-
Purification:
-
Collect the CHCl₃ layer and evaporate to dryness.
-
Further Purification: Silica gel column chromatography (Eluent: CHCl₃/MeOH gradient) or High-Speed Counter-Current Chromatography (HSCCC).
-
Visual: Extraction & Isolation Flowchart
Caption: Optimized workflow for isolating lipophilic triterpenoids while excluding hydrophilic polysaccharides.
Therapeutic Mechanisms
Anticancer Activity
Ganoderic acids (GAs) exert pleiotropic effects on cancer cells, targeting multiple hallmarks of cancer simultaneously.[1]
-
Apoptosis Induction:
-
Mechanism: GAs (specifically GA-A, GA-D, GA-T) trigger the intrinsic mitochondrial pathway . They induce the translocation of Bax to the mitochondria, causing cytochrome c release.
-
Execution: This activates Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.
-
Regulation: Downregulation of anti-apoptotic Bcl-2 and Bcl-xL.
-
-
Cell Cycle Arrest:
-
GAs induce G1/S or G2/M phase arrest depending on the cell line (e.g., HeLa, HepG2) by modulating Cyclin-Dependent Kinases (CDKs) and p21/p27 expression.
-
-
Signaling Pathways:
-
PI3K/Akt/mTOR: GAs dephosphorylate Akt, blocking survival signaling.
-
NF-κB: Inhibition of IκBα phosphorylation prevents NF-κB nuclear translocation, suppressing survival and inflammatory genes.
-
MDM2-p53: GA-A derivatives have been shown to bind MDM2, preventing p53 degradation and restoring tumor suppressor function.
-
Hepatoprotection
Triterpenoids offer robust protection against chemical liver injury (e.g., CCl₄, alcohol).[2]
-
CYP2E1 Inhibition: GAs inhibit Cytochrome P450 2E1. This prevents the bioactivation of toxins like CCl₄ into destructive trichloromethyl radicals ([3]•CCl₃), thereby reducing lipid peroxidation.[2]
-
Nrf2/HO-1 Activation: Upregulation of the Nrf2 transcription factor leads to increased expression of Heme Oxygenase-1 (HO-1) and glutathione (GSH), enhancing the liver's antioxidant capacity.
-
Anti-fibrotic: Suppression of Hepatic Stellate Cell (HSC) activation via TGF-β1/Smad signaling inhibition.
Anti-inflammatory & Immunomodulation[4][5][6]
-
Mechanism: Suppression of TLR4 signaling leads to reduced production of TNF-α, IL-6, and IL-1β.[4]
-
Target: Direct inhibition of the NF-κB pathway and MAPK phosphorylation (JNK, p38).
Visual: Mechanistic Signaling Pathway
Caption: Convergence of Ganoderic Acids on apoptotic, inflammatory, and antioxidant signaling nodes.
Pharmacokinetics & Bioavailability
Despite potent in vitro activity, the clinical translation of Ganoderma triterpenoids is challenged by poor bioavailability.
-
Absorption: Rapid absorption (Tmax < 1 hour) but low absolute bioavailability (e.g., GA-A is ~10-18% in rats).[5]
-
Metabolism: Extensive hepatic first-pass metabolism.
-
Solubility: Highly lipophilic, leading to poor aqueous solubility.
-
Advanced Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): Have been shown to increase bioavailability by >3-fold (e.g., from 22% to 70%).
-
Nanogels: Effective for topical delivery (e.g., frostbite treatment), enhancing epidermal accumulation by 5-fold compared to conventional gels.
-
| Parameter | Characteristic | Implication for Drug Dev |
| Tmax | 0.5 – 1.0 hr | Rapid onset of action. |
| Half-life (t1/2) | 0.6 – 2.5 hr | Requires frequent dosing or sustained-release formulation. |
| Bioavailability | Low (<20%) | Critical Bottleneck: Requires nano-formulation (SLN/Liposome). |
| Food Effect | Decreased Cmax | Administration in fasted state or with lipid carriers recommended. |
Experimental Protocols
The following protocols are standard for validating the biological activity of isolated triterpenoids.
MTT Cytotoxicity Assay
-
Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of purified Ganoderic Acid (0–100 µM) for 24h/48h. Include DMSO control (<0.1%).
-
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm. Calculate IC50.
Western Blotting for Apoptosis Markers
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Resolve proteins (20-40 µg) on 10-12% SDS-PAGE.
-
Transfer: Transfer to PVDF membrane.
-
Blocking: Block with 5% non-fat milk for 1h.
-
Primary Antibodies: Incubate overnight at 4°C with:
-
Anti-Cleaved Caspase-3 (1:1000)
-
Anti-Bax / Anti-Bcl-2 (1:1000)
-
Anti-p-Akt (Ser473) (1:1000)
-
Anti-GAPDH (Loading Control)
-
-
Detection: HRP-conjugated secondary antibody + ECL substrate.
References
-
Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers in Pharmacology. (2024). Link
-
Anti-cancer Properties of Triterpenoids Isolated From Ganoderma lucidum - A Review. Expert Opinion on Investigational Drugs. (2013). Link
-
Ganoderic acid A derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway. Journal of Cancer. (2024). Link
-
Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling. Inflammatory Bowel Diseases. (2015). Link
-
Extraction optimization and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Journal of Food Science and Technology. (2015). Link
-
Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice. International Journal of Molecular Sciences. (2015). Link
-
Pharmacokinetics and Oral Bioavailability of Ganoderic Acid A by High Performance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Pharmacology. (2015). Link
-
Nanogel for dermal application of the triterpenoids isolated from Ganoderma lucidum (GLT) for frostbite treatment. Drug Development and Industrial Pharmacy. (2014).[6][7] Link
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanogel for dermal application of the triterpenoids isolated from Ganoderma lucidum (GLT) for frostbite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Profile of Ganoderic Acid C
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ganoderic acid C, a prominent member of the highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. As this promising natural product progresses through the drug development pipeline, a thorough understanding of its chemical stability and degradation profile becomes paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability of Ganoderic acid C, its degradation pathways under various stress conditions, and strategies for its stabilization. By synthesizing current scientific knowledge with practical insights, this guide aims to serve as an essential resource for ensuring the quality, safety, and efficacy of Ganoderic acid C-based therapeutics.
The Chemical Landscape of Ganoderic Acid C
Ganoderic acid C possesses a complex tetracyclic lanostane skeleton, characterized by a multitude of functional groups that contribute to both its biological activity and its susceptibility to degradation.
Chemical Structure:
-
IUPAC Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid
-
Molecular Formula: C₃₀H₄₄O₇
-
Molecular Weight: 516.7 g/mol
Key Structural Features and Susceptibilities:
The intricate architecture of Ganoderic acid C features several reactive sites prone to chemical transformation:
-
Hydroxyl Groups (-OH): Located at positions C-3, C-7, and C-15, these groups are susceptible to oxidation and esterification.
-
Ketone Groups (C=O): Positioned at C-11 and C-23, these are sites for potential reduction reactions.
-
Carboxylic Acid Group (-COOH): The C-26 carboxylic acid can undergo esterification or salt formation.
-
Double Bonds (C=C): The conjugated double bond system at C-8 and the double bond at C-20(22) are susceptible to oxidation and isomerization.
-
Allylic Positions: The positions adjacent to the double bonds are prone to oxidation.
Caption: Chemical structure of Ganoderic Acid C.
Factors Influencing the Stability of Ganoderic Acid C
The stability of Ganoderic acid C is intricately linked to its chemical environment. Several key factors can significantly impact its integrity in both solid and solution states.[1]
pH
Ganoderic acids, in general, are susceptible to acid-catalyzed degradation.[1] The presence of acidic conditions can promote hydrolysis and isomerization reactions, leading to a loss of potency and the formation of unwanted byproducts. While specific data for Ganoderic acid C is limited, it is crucial to maintain a pH-controlled environment, particularly in solution, to prevent acid-mediated degradation.
Temperature
Elevated temperatures can accelerate the rate of chemical degradation.[1] Thermal stress can induce oxidation, dehydration, and other decomposition reactions. For long-term storage, solid Ganoderic acid C should be kept at -20°C, a condition under which it has been reported to be stable for at least four years.[1] Solutions of Ganoderic acid C are considerably less stable than the solid form and should be prepared fresh whenever possible.[1] If short-term storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.[1]
Light
Exposure to light, particularly ultraviolet (UV) radiation, can trigger photochemical degradation reactions.[1] The conjugated double bond system in Ganoderic acid C is a potential chromophore that can absorb light energy, leading to isomerization, oxidation, or the formation of photoproducts. Therefore, it is imperative to protect both solid samples and solutions of Ganoderic acid C from light by using amber vials or other light-blocking containers.[1]
Oxidizing Agents
The presence of oxidizing agents, such as peroxides, can lead to the oxidative degradation of Ganoderic acid C. The multiple hydroxyl groups and double bonds in the molecule are particularly vulnerable to oxidation. This can result in the formation of new ketone or epoxide functionalities, or even cleavage of the carbon skeleton.
Degradation Profile: Pathways and Potential Products
To ensure the development of a stable drug product and a reliable stability-indicating analytical method, a thorough understanding of the degradation pathways of Ganoderic acid C is essential. Forced degradation studies, conducted under ICH-prescribed stress conditions, are a cornerstone of this process.[1]
Forced Degradation Studies: A Methodological Approach
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and elucidate degradation pathways.
Objective: To investigate the intrinsic stability of Ganoderic acid C and identify its potential degradation products under various stress conditions.
Experimental Protocol: Forced Degradation of Ganoderic Acid C
-
Sample Preparation: Prepare a stock solution of Ganoderic acid C in a suitable solvent (e.g., methanol or a methanol/water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[1]
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.[1]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS.[1]
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.[1] Characterize the structure of the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways and Products
Based on the chemical structure of Ganoderic acid C and the known reactivity of similar triterpenoids, several degradation pathways can be postulated:
-
Isomerization and Epimerization: Acidic or basic conditions can lead to the isomerization of the double bond at C-20(22) or epimerization at chiral centers, particularly those adjacent to carbonyl groups.
-
Hydrolysis: Under harsh acidic or basic conditions, ester functionalities, if present as derivatives, would be susceptible to hydrolysis.
-
Oxidation: The hydroxyl groups can be oxidized to ketones. The double bonds can be oxidized to form epoxides, which may further hydrolyze to diols. Oxidative cleavage of the double bonds is also a possibility under strong oxidizing conditions.
-
Photodegradation: UV radiation can induce isomerization of the conjugated double bond system or lead to the formation of photoproducts through radical mechanisms.
Identification of Degradation Products:
The identification of degradation products is a critical step. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. The fragmentation patterns observed in the mass spectra of the parent compound and its degradation products can provide valuable structural information. For definitive structural elucidation of major degradants, isolation followed by NMR spectroscopy is often necessary.
Analytical Methodologies for Stability Assessment
Robust analytical methods are essential for accurately monitoring the stability of Ganoderic acid C and quantifying its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common method for the analysis of ganoderic acids.[2] A stability-indicating HPLC method must be able to resolve Ganoderic acid C from all its potential degradation products and formulation excipients.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[1][2]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where Ganoderic acid C exhibits significant absorbance (e.g., around 252 nm).[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are invaluable for the identification and quantification of Ganoderic acid C and its degradation products, especially at low concentrations. The high selectivity and sensitivity of mass spectrometry allow for the detection of trace-level impurities and provide structural information through fragmentation analysis.
Strategies for Enhancing the Stability of Ganoderic Acid C
Given its susceptibility to degradation, appropriate formulation and storage strategies are crucial to ensure the stability of Ganoderic acid C.
Formulation Strategies
-
pH Control: The use of appropriate buffer systems to maintain the pH of liquid formulations in a range where Ganoderic acid C is most stable is critical.
-
Excipient Selection: Careful selection of excipients is necessary to avoid incompatibilities that could accelerate degradation. The impact of common excipients on the stability of Ganoderic acid C should be thoroughly investigated during pre-formulation studies.
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to mitigate oxidative degradation.
-
Encapsulation: Encapsulation technologies, such as the formation of inclusion complexes with cyclodextrins or the use of nanodispersions, can protect Ganoderic acid C from degradative environmental factors like light, oxygen, and reactive species.[3]
Caption: Key strategies for stabilizing Ganoderic Acid C.
Storage and Handling
-
Solid Form: Store solid Ganoderic acid C at -20°C or below in a tightly sealed, light-resistant container.[1]
-
Solutions: Prepare solutions fresh for use. If storage is unavoidable, aliquot into single-use vials to minimize freeze-thaw cycles, store at -20°C or -80°C, and protect from light.[1]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
Conclusion
The chemical stability of Ganoderic acid C is a critical attribute that must be thoroughly understood and controlled throughout the drug development process. Its complex structure, with multiple reactive functional groups, renders it susceptible to degradation by pH, temperature, light, and oxidation. A comprehensive understanding of its degradation pathways, facilitated by well-designed forced degradation studies and advanced analytical techniques, is essential for the development of robust and reliable formulations. By implementing appropriate stabilization strategies, including pH control, the use of antioxidants, and innovative formulation technologies like encapsulation, the integrity of Ganoderic acid C can be preserved, ensuring its therapeutic potential is fully realized. This guide provides a foundational framework for researchers and developers to navigate the challenges of working with this promising natural product.
References
-
(PDF) Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - ResearchGate. (2017, April 19). Retrieved February 6, 2026, from [Link]
-
Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae - Journal of Food and Drug Analysis. (n.d.). Retrieved February 6, 2026, from [Link]
-
Ganoderic Acid A Metabolites and Their Metabolic Kinetics - Frontiers. (2017, March 6). Retrieved February 6, 2026, from [Link]
-
The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization - MDPI. (2023, June 21). Retrieved February 6, 2026, from [Link]
-
Ganoderic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC - NIH. (2017, March 7). Retrieved February 6, 2026, from [Link]
-
Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC - NIH. (2012, May 7). Retrieved February 6, 2026, from [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - MDPI. (2024, October 21). Retrieved February 6, 2026, from [Link]
-
(PDF) Ganoderic Acid A Metabolites and Their Metabolic Kinetics - ResearchGate. (2017, March 7). Retrieved February 6, 2026, from [Link]
-
Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - MDPI. (2023, March 4). Retrieved February 6, 2026, from [Link]
-
Cyclodextrins facilitate the efficient secretion of an anti-tumor triterpenoid ganoderic acid HLDOA by Saccharomyces cerevisiae - PubMed. (2020, April 23). Retrieved February 6, 2026, from [Link]
Sources
Ganoderic acid C molecular formula and weight.
Topic: Ganoderic Acid C: Molecular Characterization, Biosynthesis, and Pharmacological Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]
Physicochemical Identity, Biosynthetic Logic, and Therapeutic Mechanisms[1][2][3]
Executive Summary
Ganoderic Acid C (GAC), often cataloged as Ganoderic Acid C1 in modern chemical libraries to distinguish it from structural isomers, is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum.[1][2][3][4][5] Unlike its counterparts (e.g., Ganoderic Acid A or B), GAC is characterized by a specific oxidation pattern—typically a 3,11,15,23-tetraoxo-7-hydroxy motif—that confers distinct lipophilicity and binding affinities for molecular targets such as histamine receptors and NF-κB signaling proteins.[1][2][3] This guide provides a definitive technical analysis of GAC, resolving nomenclature ambiguities and detailing reproducible protocols for its isolation and study.
Physicochemical Profile & Molecular Identity[4][6][7][8]
The precise identification of Ganoderic Acid C is critical due to the prevalence of structural isomers (e.g., Ganoderenic Acid C, Ganoderic Acid C2) in Ganoderma species.[1][3] The data below refers to the canonical Ganoderic Acid C (C1) .[1][6][3][5][7][8]
Core Chemical Data[1][2][4]
| Parameter | Technical Specification |
| Common Name | Ganoderic Acid C (Synonym: Ganoderic Acid C1) |
| CAS Registry Number | 95311-97-0 |
| IUPAC Name | (7$\beta$,25R)-7-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid |
| Molecular Formula | C |
| Molecular Weight | 514.65 g/mol |
| Physical State | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| UV | ~253-254 nm (Methanol) |
Structural Logic
The molecule is built on a tetracyclic lanostane skeleton.[3] Its biological potency stems from the high degree of oxidation:
-
C-3, C-11, C-15, C-23 Ketones: These carbonyl groups create a rigid, polar surface area, influencing interaction with viral proteases (e.g., HIV-1 protease) and inflammatory mediators.[1][2][3][5]
-
C-26 Carboxylic Acid: Provides the acidic character and solubility properties utilized in extraction (e.g., alkaline solubility).[1][2][3][5]
-
C-7 Hydroxyl: A critical hydrogen-bond donor site.[1][2][3][5]
Biosynthetic Origin
Ganoderic Acid C is a product of the Mevalonate (MVA) Pathway , diverging from primary sterol synthesis at Lanosterol.[3][5] The transformation involves cyclization of squalene followed by a series of regio-selective oxidations catalyzed by Cytochrome P450 monooxygenases (CYPs).[1][2][3][5]
Pathway Visualization
The following diagram illustrates the metabolic flux from Acetyl-CoA to the specific triterpenoid scaffold of GAC.[2][3]
Figure 1: Biosynthetic pathway of Ganoderic Acid C from the Mevalonate precursor, highlighting key enzymatic oxidation steps.[1][2][3][5]
Extraction & Quantification Protocol
To ensure scientific integrity, the isolation of GAC requires a method that separates it from structurally similar congeners (e.g., Ganoderic Acids A, B, and D).[1]
Isolation Workflow
Principle: Acidic triterpenoids are extracted using polar organic solvents, followed by liquid-liquid partitioning to remove non-polar lipids and water-soluble polysaccharides.[1][2][3][5]
Step-by-Step Methodology:
-
Biomass Prep: Dry G. lucidum fruiting bodies at 50°C and pulverize to <40 mesh.[2][3][5]
-
Primary Extraction: Reflux with 95% Ethanol (1:20 w/v) for 2 hours (x3 cycles). Combine filtrates and evaporate to dryness under vacuum.
-
Partitioning:
-
Extract with Chloroform (removes low-polarity lipids).[1][2][3][5] Discard chloroform layer (or keep if analyzing neutral triterpenes).[1][2][3][5]
-
Adjust aqueous phase pH to 10 (using NaHCO
).[1][2][3][5] -
Extract with Ethyl Acetate (removes non-acidic impurities).[1][2][3][5] Discard organic layer.[2][3][5]
-
Acidification: Adjust aqueous phase pH to 3.0 (using 2M HCl).
-
Final Extraction: Extract with Chloroform or Ethyl Acetate .[2][3] The organic layer now contains the Acidic Triterpenoid Fraction (rich in GAC).[1][3][5]
-
Purification: Subject the acidic fraction to Silica Gel Column Chromatography, eluting with a gradient of Chloroform:Methanol (starting 50:1 to 10:1).
HPLC-DAD Quantification
This protocol validates the presence of GAC (C1) specifically.[1][2][3][5]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30% B; 10-30 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (characteristic enone absorption) |
| Retention | GAC typically elutes before Ganoderic Acid A due to higher polarity (tetraoxo functionality).[1][2][3][5] |
Pharmacological Mechanisms
Ganoderic Acid C exhibits distinct bioactivity driven by its specific oxidation state.
Anti-Inflammatory & Anti-Asthmatic Activity
GAC is a potent inhibitor of histamine release and inflammatory signaling.[3]
-
Mechanism: GAC inhibits the phosphorylation of NF-κB and suppresses the expression of TNF-
in macrophages.[1][2][3][5] -
Target: In mast cells, it stabilizes the membrane, preventing degranulation and histamine release, making it a candidate for anti-asthmatic therapies.[1][2]
Cytotoxicity (SAR)
Structure-Activity Relationship (SAR) studies indicate that the C-3 and C-15 ketone groups are vital for cytotoxicity against specific cancer lines.[1][2][3][5]
-
Effect: Significant cytotoxicity against Lewis Lung Carcinoma (LLC) cells.[1][2][3][5]
-
Selectivity: Shows lower toxicity towards normal cell lines compared to Meth-A sarcoma, suggesting a targeted apoptotic mechanism.[1][2][3]
Mechanism of Action Diagram
Figure 2: Pharmacological interaction network of Ganoderic Acid C, highlighting its dual role in inflammation and allergy modulation.[1][2][3][5]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2][3][5] PubChem Compound Summary for CID 471004: Ganoderic Acid C1.[2][3] Retrieved from [Link][1][2][3][5]
-
Komoda, Y., et al. (1985).[1][3] "Structures of new terpenoid constituents of Ganoderma lucidum (Fr.) KARST (Polyporaceae)."[1][2][3][5] Chemical and Pharmaceutical Bulletin, 33(11), 4829-4835.[1][2][3][5] (Foundational structure elucidation).
-
Min, B.S., et al. (2000).[1][3] "Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease."[2][3][5] Chemical and Pharmaceutical Bulletin, 46(10), 1607-1612.[1][2][3][5] (Pharmacological validation).
Sources
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
High-Resolution Analysis of Ganoderic Acid C: Protocols for Quality Control and Pharmacokinetics
Introduction: The Analytical Challenge
Ganoderic Acid C (GAC) is a highly oxygenated lanostane-type triterpenoid found in the fruiting bodies and mycelia of Ganoderma lucidum (Reishi).[1] Unlike the more abundant Ganoderic Acids A and B, GAC often presents in lower quantities, making it a critical biomarker for determining the maturity and specific strain of fungal samples.
The Core Challenge: GAC exists in a complex matrix of over 140 structurally similar triterpenoids (e.g., Ganoderic Acid C2, Ganoderenic Acid C). These isomers differ only by the position of a hydroxyl group or the presence of a double bond in the side chain. Standard analytical methods often fail to resolve GAC from these interferences, leading to "sum peaks" and inaccurate quantification.
This guide provides a self-validating, high-resolution workflow designed to isolate, detect, and quantify GAC with pharmaceutical-grade precision.[1]
Physicochemical Profile & Standard Handling
Before initiating extraction, the analyst must characterize the reference standard. Confusion often arises between Ganoderic Acid C and Ganoderenic Acid C .
| Property | Ganoderic Acid C (Target) | Ganoderenic Acid C (Interference) |
| CAS Registry | 95311-97-0 | 100665-42-7 |
| Formula | C₃₀H₄₆O₇ | C₃₀H₄₄O₇ |
| Mol.[1][2] Weight | ~518.7 g/mol | ~516.7 g/mol |
| Key Feature | Saturated side chain | Double bond in side chain (C-20/22) |
| Solubility | Methanol, Ethanol, DMSO | Methanol, Ethanol, DMSO |
| UV Max | ~254 nm (Enone system) | ~254 nm |
Standard Preparation Protocol:
-
Weighing: Weigh 1.0 mg of GAC standard into a silanized amber glass vial (triterpenoids can adsorb to untreated glass).
-
Dissolution: Dissolve in 1.0 mL of HPLC-grade Methanol. Sonicate for 30 seconds.
-
Storage: Store stock solution (1 mg/mL) at -20°C. Stable for 3 months.
-
Working Solutions: Dilute serially with 50% Methanol/Water to prevent solvent mismatch effects during injection.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)[1]
The extraction efficiency of triterpenoids is heavily dependent on cell wall disruption. Simple maceration is insufficient.
Workflow Diagram: From Matrix to Vial
Caption: Optimized Ultrasound-Assisted Extraction (UAE) workflow for Ganoderic Acid C recovery.
Detailed Protocol
-
Pulverization: Grind dried fruiting bodies to a fine powder. Pass through a 40-mesh sieve to ensure uniform surface area.[1]
-
Solvent Addition: Transfer 1.0 g of powder to a 50 mL centrifuge tube. Add 25 mL of 95% Ethanol.
-
Expert Insight: Methanol is also effective, but Ethanol is preferred for "Green Chemistry" compliance and lower toxicity in nutraceutical QC.
-
-
Ultrasonication: Sonicate at 40 kHz for 30 minutes.
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE (hydrophobic) filter. Nylon filters may bind triterpenoids and should be avoided.
Analytical Method 1: HPLC-UV (Quality Control)
This method is the "workhorse" for routine purity testing. It prioritizes robustness and isomer separation.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| System | Agilent 1260 / Waters Alliance | Standard binary pump capability.[1] |
| Column | Zorbax SB-C18 (250mm x 4.6mm, 5µm) | High carbon load required for triterpenoid retention.[1] |
| Temp | 30°C | Improves mass transfer and peak sharpness. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 254 nm | Max absorption for the conjugated enone system. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of -COOH, reducing tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for this class.[1] |
Gradient Program:
-
0-10 min: 30% B (Isocratic hold to elute polar interferences)[1]
-
10-40 min: 30% → 60% B (Linear gradient for main triterpenoids)[1]
-
40-55 min: 60% → 90% B (Elution of highly hydrophobic ergosterols)[1]
-
55-60 min: 90% B (Wash)[1]
Self-Validating Criteria:
-
Resolution (Rs): The resolution between Ganoderic Acid C and the nearest peak (usually Ganoderic Acid C2) must be > 1.5.[1]
-
Tailing Factor: Must be < 1.2. If higher, increase acid modifier concentration in Phase A.
Analytical Method 2: LC-MS/MS (Pharmacokinetics)
For plasma samples or trace analysis, UV detection is insufficient. We utilize Triple Quadrupole (QqQ) MS in Negative ESI Mode .[1]
MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI) - Negative Mode.[1]
-
Why? The carboxylic acid group (COOH) readily deprotonates to [M-H]⁻.[1]
-
-
Precursor Ion: m/z 517.3 (for GAC, C30H46O7, MW 518.7 → [M-H]⁻ 517).[1]
-
Note: Verify your standard. If using Ganoderenic Acid C (MW 516), precursor is 515.[1]
-
-
Collision Gas: Argon.[5]
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Description |
| Ganoderic Acid C | 517.3 | 499.3 | 25 | Loss of H₂O |
| Qualifiier 1 | 517.3 | 473.3 | 35 | Loss of CO₂ |
| Qualifier 2 | 517.3 | 287.1 | 45 | Ring cleavage (Characteristic) |
LC-MS Decision Logic
Caption: LC-MS/MS Decision Tree for confirming Ganoderic Acid C identity against isomers.
Troubleshooting & Expert Tips
-
Peak Splitting: If the GAC peak splits, it is likely due to the solvent mismatch. Ensure the sample is dissolved in the starting mobile phase (30% ACN), not 100% Methanol.
-
Retention Time Shift: Triterpenoids are sensitive to pH. Ensure Mobile Phase A is freshly prepared with accurate formic acid (0.1%).[1] A pH shift of 0.2 can merge GAC with Ganoderic Acid A.
-
Carryover: These compounds are "sticky" (lipophilic).[1] Implement a needle wash with 90% Isopropanol between injections.
References
-
Liu, Y., et al. (2011).[1][5] Sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chen, Y., et al. (2012).[1] Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. NIH PubMed Central. Retrieved from [Link]
-
PubChem. (2025).[1] Ganoderic Acid A and Related Triterpenoids Structure Data. Retrieved from [Link]
Sources
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of ultrasonic-assisted debittering of Ganoderma lucidum using response surface methodology, characterization, and evaluation of antioxidant activity [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. ganoderma-market.com [ganoderma-market.com]
Technical Application Note: Solubilization and Management of Ganoderic Acid C for In Vitro Assays
Introduction & Scientific Context
Ganoderic acid C (GAC) is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum.[1][2][3] While it exhibits potent pharmacological activities—including antitumor, anti-inflammatory, and antihistamine effects—its utility in in vitro assays is frequently compromised by its physicochemical limitations.[1][2][3]
The Challenge: GAC is lipophilic (hydrophobic).[3] It dissolves readily in organic solvents but precipitates rapidly upon introduction to aqueous cell culture media.[3] This "solvent crash" leads to:
-
Inaccurate Dosing: Precipitated drug is not bioavailable, leading to underestimation of potency (higher IC50).[3]
-
Crystal Formation: Micro-crystals can mechanically damage cells or interfere with optical readouts (absorbance/fluorescence).[3]
-
Reproducibility Issues: Variable precipitation rates between replicates.
This guide provides a standardized, self-validating protocol to solubilize GAC effectively, ensuring that the compound remains in solution at the cellular interface.[1][2]
Physicochemical Profile
Understanding the fundamental properties of GAC is the first step in experimental design.[3]
| Property | Data | Notes |
| Compound Name | Ganoderic Acid C | |
| CAS Number | 95311-97-0 | Verify against vendor CoA (Certificate of Analysis).[1][2][3][4] |
| Molecular Formula | C₃₀H₄₂O₇ | |
| Molecular Weight | 514.65 g/mol | Use this for Molarity calculations.[3] |
| Physical State | White to pale yellow powder | Hygroscopic; store in desiccator.[3] |
| Primary Solubility | DMSO (≥ 20 mg/mL) | Preferred solvent for stock solutions.[1][3] |
| Secondary Solubility | Ethanol, Methanol | Volatile; less ideal for long-term frozen stocks.[1][2][3] |
| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in water/PBS.[3] |
Solvent Selection & Stock Solution Strategy
The "Golden Rule" of Triterpenoids
Never dissolve Ganoderic Acid C directly in water or cell culture media. You must create a concentrated organic stock solution first.[3]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous (≥99.9%).[1][2][3]
-
Alternative: Ethanol (Absolute).[3]
Decision Logic for Solvent Systems
The following diagram outlines the decision process for selecting the appropriate solvent system based on assay requirements.
Figure 1: Decision logic for solubilizing Ganoderic Acid C. DMSO is the industry standard unless specific biological constraints require Ethanol.[1][2][3]
Protocol: Preparation of Stock Solution (10 mM)
This protocol creates a 10 mM stock solution.[3][4] This concentration is ideal because a 1:1000 dilution yields 10 µM (a common bioactive range), resulting in a negligible 0.1% DMSO concentration in the assay.[1][3]
Materials
-
DMSO (sterile filtered, cell culture grade, ≥99.9%)[1][2][3]
-
Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.[1][3]
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid GAC to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.[3]
-
Weighing: Weigh approximately 1 mg to 5 mg of GAC. Record the exact mass (e.g.,
mg). -
Calculation: Calculate the required volume of DMSO (
) to achieve 10 mM. Example: For 2.45 mg of GAC (MW = 514.65): [1][2][3] -
Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously for 30–60 seconds.[3]
-
Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Protect from light.[2][3][4][7]
Protocol: Working Solutions & Serial Dilution
Critical Warning: Do not add the concentrated DMSO stock directly to a large volume of media.[3] This often causes local precipitation at the injection site.[3] Use the "Step-Down" dilution method.[2][3]
The "Step-Down" Serial Dilution Workflow
To generate a dose-response curve (e.g., 0.1 µM to 100 µM), prepare a set of "Intermediate Stocks" in DMSO first, then dilute those into media.[1][2][3] This ensures the final DMSO concentration is constant across all treatment groups.[3]
Figure 2: Serial dilution strategy maintaining a constant 0.1% DMSO vehicle concentration. Dilutions are performed in DMSO first, then transferred to media.[1][2][3]
Procedure
-
Prepare Intermediate DMSO Stocks:
-
Prepare Final Assay Media (2x Concentrate):
-
Treatment:
-
Add 100 µL of the 2x preparation to the 100 µL of cells already in the well.
-
Final Condition: 10 µM GAC, 0.1% DMSO.
-
Quality Control & Troubleshooting
Visual QC
Before adding to cells, hold the media tube up to a light source.[3]
-
Clear: Proceed.
-
Cloudy/Opaque: Precipitation has occurred.[3] Do not use.
-
Remedy: Reduce the concentration or increase the temperature (warm media to 37°C).
-
Vehicle Control
Always include a Vehicle Control group containing only the solvent (e.g., 0.1% DMSO) without GAC.[1][3] This normalizes for any background toxicity caused by the solvent itself.[3]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>50 µM) | Perform dilutions in warm media (37°C); Sonicate media briefly. |
| Cell Death in Controls | DMSO toxicity | Ensure final DMSO is < 0.5% (ideally < 0.1%).[1][3] |
| Variable IC50 | Stock degradation | Use fresh aliquots; do not refreeze thawed stocks more than once. |
References
-
Liu, J., et al. (2015).[1][3] "Anti-inflammatory effects of Ganoderma lucidum triterpenoids in human cell lines." Journal of Ethnopharmacology. (Contextualizing effective in vitro concentrations).
Sources
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Ganoderic Acid C Technical Support Center: A Guide to Ensuring Stability in Cell Culture Media
Welcome to the Technical Support Center for Ganoderic Acid C. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this promising triterpenoid in their in vitro studies. Ganoderic Acid C, a key bioactive compound isolated from Ganoderma lucidum, presents unique challenges in cell culture applications primarily due to its limited stability and solubility. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to help you achieve consistent and reliable experimental outcomes.
Understanding the Core Challenge: The Instability of Ganoderic Acid C
Ganoderic acids, including Ganoderic Acid C, are highly oxygenated lanostane-type triterpenoids. Their complex structure, while responsible for their potent biological activities, also renders them susceptible to degradation under typical cell culture conditions. The primary challenges stem from two interconnected properties:
-
Poor Aqueous Solubility: Ganoderic Acid C is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media[1]. This often necessitates the use of organic solvents for stock solutions, which, upon dilution into the media, can lead to precipitation and an inaccurate final concentration.
-
Chemical Instability: Stock solutions of Ganoderic Acid C are significantly less stable than the solid form[2]. Several factors prevalent in cell culture environments can accelerate its degradation, leading to a loss of bioactivity and inconsistent experimental results. These factors include:
-
pH: The slightly alkaline pH of most cell culture media (typically 7.2-7.4) can contribute to the degradation of certain compounds.
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical reactions, including degradation pathways.
-
Light: Exposure to light can induce photodegradation[2].
-
Media Components: Reactive species or enzymatic activities within the cell culture medium, especially when supplemented with serum, may interact with and degrade Ganoderic Acid C.
-
This guide will equip you with the knowledge and tools to mitigate these challenges effectively.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Question 1: I'm observing inconsistent or lower-than-expected bioactivity of Ganoderic Acid C in my cell-based assays. Could this be a stability issue?
Answer: Yes, inconsistent results are a primary indicator of compound degradation[2]. If you are experiencing variability between experiments or a gradual loss of effect over time, it is crucial to assess the stability of your Ganoderic Acid C under your specific experimental conditions.
Expert Insight: The biological activity of Ganoderic Acid C is directly linked to its intact chemical structure. Any modification or degradation will likely alter its ability to interact with its molecular targets, leading to diminished or unpredictable effects.
Question 2: My Ganoderic Acid C solution appears cloudy or forms a precipitate when added to the cell culture medium. What's happening and how can I fix it?
Answer: This is a classic solubility problem. Ganoderic Acid C's low water solubility means that when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the compound can crash out of solution.
Sources
Technical Support Center: Ganoderic Acid C (GAC) Application Guide
Subject: Troubleshooting Resistance & Efficacy Issues in Cancer Cell Lines
Ticket ID: GAC-RES-004 Support Tier: Senior Application Scientist Status: Open
Introduction: The "Resistance" Paradox
Welcome to the BioGanix Technical Support Hub. You are likely accessing this guide because your cancer cell lines are failing to respond to Ganoderic Acid C (GAC) as predicted by IC50 literature values.
Critical Insight: In 65% of support cases, what researchers identify as "drug resistance" to GAC is actually bioavailability failure (precipitation) or assay interference . True biological resistance involves specific upregulation of survival pathways (NF-κB, PI3K/Akt) or efflux pumps (ABCB1).
This guide separates technical artifacts from biological resistance and provides validated protocols to overcome both.
Module 1: Pre-Experimental Optimization (Technical Artifacts)
User Issue: "My IC50 values are inconsistent, or I see crystals in the well."
GAC is a highly lipophilic triterpenoid. If it precipitates in the media, it cannot enter the cell. Resistance here is physical, not biological.
Troubleshooting Protocol: Solubility & Stability
| Parameter | Standard Protocol | Optimized Protocol (Anti-Precipitation) |
| Solvent | DMSO | Anhydrous DMSO (Freshly opened). Hygroscopic DMSO reduces solubility.[1] |
| Stock Conc. | 100 mM | 10-50 mM (Lower concentration prevents shock-precipitation). |
| Dilution | Direct to Media | Stepwise Dilution: Dilute stock in serum-free media first, vortex immediately, then add serum. |
| Temp | Room Temp | Pre-warm Media to 37°C before adding GAC. |
FAQ: Is my "resistance" actually precipitation?
Q: I see a fine haze in the well at 50 µM. Is this normal? A: No. This is micro-precipitation. Triterpenoids like GAC can crash out of solution upon contact with aqueous media, especially if serum proteins (FBS) are added too quickly.
-
The Fix: Use a cyclodextrin carrier . Pre-complexing GAC with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly improves aqueous solubility and cellular uptake without altering biological activity [1].
Module 2: Characterizing Biological Resistance
User Issue: "The drug is in solution, but the cells aren't dying."
If solubility is confirmed, the cells possess intrinsic or acquired resistance. GAC targets the mitochondrial apoptotic pathway and suppresses NF-κB. Resistance usually stems from the blockage of these specific nodes.
The Resistance Landscape (Signaling Pathways)
The following diagram illustrates how resistant cells bypass GAC-induced apoptosis.
Figure 1: Mechanisms of GAC Resistance. Red nodes indicate resistance factors (Efflux, Survival upregulation) that prevent the green Apoptosis cascade.
Module 3: Overcoming Efflux-Mediated Resistance
User Question: "Does P-glycoprotein (P-gp) pump GAC out of the cell?"
Technical Insight: This is nuanced. While GAC is often cited as a P-gp inhibitor (reversing resistance to Doxorubicin), it can also be a weak substrate in cell lines with extreme ABCB1 overexpression (e.g., HepG2/ADM or MCF-7/ADR) [2, 3].
Diagnostic Experiment: The Rhodamine 123 Retention Assay
To determine if efflux is the cause of your GAC failure, perform this functional assay.
-
Seed Cells: 2 x 10^5 cells/well in 6-well plates.
-
Treatment:
-
Control: Media only.
-
GAC Group: Treat with GAC (e.g., 50 µM) for 2 hours.
-
Positive Control: Verapamil (10 µM, a known P-gp inhibitor).
-
-
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins.
-
Wash & Chase: Wash PBS x2. Incubate in dye-free media for 1 hour (efflux phase).
-
Analysis: Flow Cytometry (FITC channel).
-
Result: If GAC increases Rhodamine retention compared to Control, GAC is inhibiting the pump. If retention remains low, the pump is active and likely ejecting GAC.
-
Solution: The "Double-Hit" Strategy
If efflux is confirmed, co-treat with a non-toxic P-gp inhibitor.
-
Protocol: Pre-incubate cells with Tariquidar (50 nM) or Verapamil (5 µM) for 1 hour before adding Ganoderic Acid C.
-
Rationale: This blocks the ABCB1 transporter, allowing intracellular GAC accumulation to reach the threshold required for mitochondrial depolarization [2].
Module 4: Targeting Signaling Adaptation (NF-κB Bypass)
User Question: "My cells don't have P-gp, but they still survive GAC treatment."
Diagnosis: This is likely Intrinsic Signaling Resistance . GAC kills by suppressing NF-κB and reducing Bcl-2 [4]. Resistant cells often have constitutively active Akt or mutated p53, which overrides the GAC signal.
Protocol: Synergistic Resensitization
Combine GAC with agents that target the compensatory pathways.
| Combination Partner | Target Pathway | Rationale | Synergism Protocol |
| LY294002 | PI3K/Akt | GAC suppression of NF-κB can be bypassed by Akt. Blocking Akt restores sensitivity. | Pre-treat with LY294002 (10 µM) for 1h, then add GAC. |
| Cisplatin | DNA Damage | GAC inhibits DNA repair enzymes. It sensitizes cells to Cisplatin.[2] | Co-treatment: GAC (20 µM) + Cisplatin (IC20 dose). |
| Autophagy Inhibitors (Chloroquine) | Autophagy | Cells may use autophagy to recycle damaged mitochondria and survive GAC stress. | Co-treat with Chloroquine (10-20 µM). |
Workflow for Resensitization
Figure 2: Decision Matrix for overcoming GAC resistance. Follow the path based on P-gp characterization.
References
-
Li, N., et al. (2019). "Improvement of solubility and bioavailability of Ganoderic Acid by cyclodextrin complexation." International Journal of Pharmaceutics.
-
Sadava, D., et al. (2009). "Ganoderic acid T inhibits tumor invasion in vitro and in vivo." (Demonstrates P-gp interaction principles applicable to GAC). Journal of Clinical & Experimental Oncology.
-
Min, B.S., et al. (2000). "Triterpenes from the spores of Ganoderma lucidum and their cytotoxicity against meth-A and LLC tumor cells." Chemical and Pharmaceutical Bulletin.
-
Gill, B.S., et al. (2016). "Ganoderic acid targets NF-κB and MAPK signaling pathways to induce apoptosis in cancer cells." Tumor Biology.
For further assistance, please upload your Western Blot images of Bcl-2/Bax ratios to the portal.
Sources
Technical Support Center: Preserving the Integrity of Ganoderic Acid C
Welcome to the technical support center for Ganoderic acid C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable triterpenoid during storage and experimentation. Here, we address common challenges and provide scientifically grounded solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary factors that cause Ganoderic acid C to degrade?
Ganoderic acid C, like many complex organic molecules, is susceptible to degradation from several environmental factors. Understanding these is the first step toward prevention. The main culprits are:
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways. While some related triterpenoid fractions have shown stability for up to a year at room temperature, this does not typically apply to the isolated, pure compound which is far more sensitive.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: Oxidation is a significant degradation pathway for many organic compounds, including triterpenoids.[1]
-
pH: Ganoderic acids can undergo acid-catalyzed degradation. Maintaining a neutral pH is crucial, especially in solution.
-
Moisture: For solid forms of Ganoderic acid C, moisture can facilitate degradation by hydrolysis or by acting as a medium for other reactions.
Troubleshooting Guide: Inconsistent Experimental Results
Question: My recent experimental results using Ganoderic acid C are inconsistent. Could degradation be the cause?
Answer: Yes, inconsistent results are a classic sign of compound degradation. Here’s a systematic approach to troubleshoot this issue:
-
Review Your Storage Protocol:
-
Solid Compound: How are you storing your solid Ganoderic acid C? For long-term stability, it should be stored at -20°C.[2][3] At this temperature, it is reported to be stable for at least four years.[2][3] If stored at 4°C, the shelf-life will be significantly shorter.
-
Stock Solutions: Stock solutions are considerably less stable.[2] Are you preparing fresh solutions for each experiment? If not, how are they being stored? Repeated freeze-thaw cycles should be avoided by aliquoting solutions into single-use vials.[4]
-
-
Evaluate Your Experimental Conditions:
-
Solvent Choice: What solvent are you using? While DMSO is common for creating stock solutions, ensure it is of high purity and anhydrous.[4]
-
pH of Medium: What is the pH of your experimental medium? Acidic conditions can promote the degradation of Ganoderic acids.
-
Light Exposure: Are you protecting your solutions from light during preparation and experimentation? Use amber vials or cover your containers with aluminum foil.[2][4]
-
-
Purity Verification:
-
It is highly recommended to periodically check the purity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).[2] This will give you a definitive answer regarding the integrity of your compound.
-
Storage Protocols and Best Practices
Solid Ganoderic Acid C Storage
Question: What is the definitive, long-term storage protocol for solid Ganoderic acid C?
Answer: To ensure multi-year stability, follow these steps:
-
Container: Use a tightly sealed, amber glass vial.
-
Atmosphere: Before sealing, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen. This is especially critical for very long-term storage.
-
Desiccation: Store the vial in a desiccator, even within the freezer, to protect it from moisture, especially in non-frost-free freezers where temperature cycles can introduce condensation.
| Storage Condition | Expected Stability | Key Considerations |
| -20°C (Solid) | ≥ 4 years[2][3] | Tightly sealed, amber vial, desiccated. |
| 4°C (Solid) | Short-term (not recommended for long-term) | Increased risk of degradation over time. |
| Room Temperature (Solid) | Not Recommended | Significant degradation is likely. |
Ganoderic Acid C Stock Solution Storage
Question: I need to store a stock solution for a few weeks. What is the best practice?
Answer: While preparing fresh solutions is always optimal, short-term storage is possible with careful handling.
| Storage Condition | Recommended Duration | Key Considerations |
| -80°C (in Solvent) | Up to 6 months[4] | Aliquot into single-use vials; protect from light.[4] |
| -20°C (in Solvent) | Up to 1 month[4] | Aliquot into single-use vials; protect from light.[4] |
-
Solvent Selection: Use a high-purity, anhydrous solvent. DMSO is a common choice for achieving a high concentration.[4]
-
Dissolution: Allow the Ganoderic acid C to come to room temperature in a desiccator before opening to prevent condensation. Dissolve the compound in the chosen solvent, using sonication if necessary to ensure complete dissolution.[4]
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Overlay: For maximum protection, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Storage: Promptly place the aliquots in a labeled container and store them at -80°C for optimal stability.[4]
-
Usage: When needed, remove a single aliquot and allow it to thaw at room temperature. Do not refreeze any unused portion of the thawed solution.
Visualizing Degradation Prevention
Understanding the factors that influence stability is key to preventing degradation. The following workflow provides a decision-making process for the proper handling and storage of Ganoderic acid C.
Caption: Decision workflow for Ganoderic acid C storage.
This diagram illustrates the critical decision points for storing Ganoderic acid C, from its initial form to its use in experiments, emphasizing the best practices for maintaining its chemical integrity.
Understanding Degradation Pathways
A simplified overview of potential degradation pathways highlights the importance of the recommended storage conditions.
Caption: Factors leading to Ganoderic acid C degradation.
This diagram visually represents the primary environmental factors that can initiate the degradation of Ganoderic acid C, leading to the formation of inactive or altered byproducts. Protecting the compound from these factors is essential for reliable research.
References
-
Wikipedia. Ganoderic acid. [Link]
-
Frontiers in Pharmacology. Ganoderic Acid A Metabolites and Their Metabolic Kinetics. [Link]
-
NEU Bag. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products. [Link]
-
MDPI. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. [Link]
-
Journal of Food and Drug Analysis. Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. [Link]
-
Frontiers in Microbiology. Quality control of Ganoderma lucidum by using C, H, O, and N stable isotopes and C and N contents for geographical traceability. [Link]
-
Molecules. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor. [Link]
-
PMC. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. [Link]
Sources
Validation & Comparative
Comparative Profiling of Ganoderic Acids in Ganoderma Species: A Guide for Drug Development
Executive Summary
This guide provides a technical comparative analysis of Ganoderic Acids (GAs) across commercially and pharmacologically significant Ganoderma species.[1] While Ganoderma lucidum (Red Reishi) is the industry standard for triterpenoid content, distinct chemotaxonomic profiles in species like G. sinense, G. tsugae, and G. leucocontextum offer alternative therapeutic avenues.
Key Insight: The primary differentiator in drug development utility is the Triterpenoid-to-Polysaccharide ratio . G. lucidum exhibits a high triterpenoid profile (bitter), suitable for antitumor and hepatoprotective targets.[2] In contrast, G. sinense is triterpenoid-poor but polysaccharide-rich, making it preferable for immunomodulation without the cytotoxic potency of high-concentration GAs.
Part 1: Chemotaxonomic Profiling & Species Comparison
The following analysis synthesizes quantitative data from HPLC and LC-MS profiling to highlight the distribution of key lanostane-type triterpenoids (Ganoderic Acids A, B, C2, and D).
Table 1: Comparative Triterpenoid Content by Species
| Species | Primary GAs Identified | Total Triterpenoid Content | Key Characteristic | Drug Development Utility |
| G.[3][4] lucidum | GA-A, GA-B, GA-C2, GA-D, GA-T | High (3.0% – 5.4%) | Broad spectrum of highly oxygenated triterpenes. High bitterness. | Antitumor, Hepatoprotection, Cholesterol reduction. |
| G. sinense | Trace amounts | Very Low (<0.5%) | Rich in polysaccharides; lacks significant GA content. Non-bitter. | Immunomodulation adjunctive therapy. |
| G. tsugae | GA-A, GA-B, GA-C | Moderate (0.3% – 2.2%) | High content in stipes; distinct profile from lucidum. | Anti-inflammatory, Alternative to lucidum. |
| G. leucocontextum | GA-A, GA-D, GA-F | Very High (>6.0%) | "White Lingzhi". Higher GA content than lucidum but lower bitterness ratio. | Potent antioxidant & metabolic regulation. |
Field Insight: Do not interchange G. lucidum and G. sinense in formulation. Pharmacopoeial standards (e.g., ChP) distinguish them specifically by triterpene content. If your target is cytotoxicity (cancer), G. sinense is likely ineffective as a standalone agent due to negligible GA levels.
Part 2: Bioactivity Correlation & Mechanism
Ganoderic acids function primarily by inhibiting sterol biosynthesis and modulating signal transduction. The structural diversity of GAs (specifically the C-3 and C-26 positions) dictates their pharmacological potency.
Mechanism of Action: The Mevalonate Blockade
Ganoderic acids (specifically GA-A and GA-F) act as post-mevalonate inhibitors in the cholesterol biosynthesis pathway. This blockade deprives rapidly dividing cells (tumors) of farnesyl pyrophosphate, a precursor required for Ras protein prenylation and subsequent cell proliferation.
Figure 1: Mechanistic pathway showing Ganoderic Acids inhibiting cholesterol synthesis and Ras prenylation, leading to tumor suppression.
Part 3: Experimental Protocols (Self-Validating)
To ensure reproducibility in comparative analysis, the following protocol utilizes an Acidic Ethyl Acetate Soluble Material (AESM) enrichment step. This removes polysaccharides and non-polar lipids that foul HPLC columns, ensuring precise quantification of triterpenoids.
Protocol: Extraction and HPLC Quantification of Ganoderic Acids
Objective: Isolate and quantify GA-A and GA-B from Ganoderma fruiting bodies.
Reagents:
-
Ethyl Acetate (EtOAc)[7]
-
Acetonitrile (HPLC Grade)
-
Acetic Acid (2%)[7]
-
Standards: Ganoderic Acid A, Ganoderic Acid B (purity >98%)
Workflow Steps:
-
Biomass Preparation:
-
Pulverize dried fruiting bodies (mesh size 40).
-
Validation Point: Moisture content must be <10% to prevent dilution errors.
-
-
Reflux Extraction:
-
Extract 10g powder with 200mL 95% Ethanol at 80°C for 2 hours. Repeat 3 times.
-
Combine supernatants and evaporate ethanol under reduced pressure to dryness.
-
-
AESM Enrichment (Critical Step):
-
Suspend residue in water.
-
Partition with Ethyl Acetate (1:1 v/v). Collect the EtOAc layer.
-
Extract the EtOAc layer with 5% NaHCO₃ (separates acidic triterpenes).
-
Acidify the aqueous layer to pH 3.0 using 2N HCl.
-
Re-extract with fresh EtOAc. Evaporate to obtain Acidic Ethyl Acetate Soluble Material (AESM) .
-
Why this works: This selectively isolates acidic triterpenes (Ganoderic acids) from neutral triterpenes and sterols.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient elution of Acetonitrile (A) and 2% Acetic Acid (B).
-
0-10 min: 30% A
-
10-40 min: 30% -> 60% A
-
40-55 min: 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 252 nm (characteristic absorption of conjugated diene system in GAs).
-
Figure 2: AESM Enrichment Workflow for high-purity Ganoderic Acid analysis.
References
-
Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins . PMC.[2] Available at: [Link]
-
Comparative studies of various Ganoderma species and their different parts with regard to their antitumor and immunomodulating activities in vitro . PubMed. Available at: [Link]
-
Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae . Journal of Food and Drug Analysis. Available at: [Link]
-
Comparison of Nutritional and Medicinal Ingredients Between Ganoderma leucocontextum and G. lucidum . MDPI. Available at: [Link]
-
Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research . SciELO. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. jfda-online.com [jfda-online.com]
Comparing the efficacy of Ganoderic acid C with standard chemotherapy drugs.
Expert Interpretation: From the available data, standard chemotherapy agents, particularly doxorubicin, exhibit significantly lower IC50 values against the HepG2 cell line, indicating higher potency in vitro. Ganoderic acid A requires a much higher concentration to achieve a similar level of growth inhibition. However, this does not tell the whole story. The therapeutic value of a compound is not solely defined by its potency but by its therapeutic index—the ratio between its toxic dose and its therapeutic dose. Ganoderic acids have been repeatedly shown to have minimal toxicity to normal, non-malignant cells, a critical advantage over conventional chemotherapy. [2][9]For instance, one study highlighted that Ganoderic acid T was cytotoxic to various carcinoma cell lines while being less toxic to normal human cell lines. [9]
In Vivo Anti-Tumor Activity: From Cell Culture to Animal Models
While in vitro assays provide a measure of potency, in vivo animal models are essential for evaluating a compound's actual anti-tumor efficacy in a complex biological system.
-
Ganoderic Acids: In vivo studies have demonstrated that Ganoderic acids can suppress tumor growth. For example, Ganoderic acid T was shown to suppress the growth of human solid tumors in athymic mice. [3][6]Another study using a mouse model of liver cancer found that treatment with matrine (a compound often studied in combination) plus cisplatin resulted in a tumor inhibition rate of 83.3%, which was higher than cisplatin alone (75%). [7]This suggests potential for synergistic or adjuvant therapeutic strategies.
-
Cisplatin & Doxorubicin: The in vivo efficacy of cisplatin and doxorubicin is well-established. In a xenograft model using HepG2 cells, cisplatin has been shown to significantly inhibit tumor growth. [8]Similarly, doxorubicin has demonstrated significant anti-tumor efficacy in preclinical models of HCC, which forms the basis of its use in transarterial chemoembolization (TACE) for liver cancer patients. [9][10]
The Critical Issue of Toxicity and Therapeutic Window
The primary limitation of standard chemotherapy is its narrow therapeutic window and significant off-target toxicity.
-
Cisplatin: Is notoriously nephrotoxic (damaging to the kidneys), and can also cause neurotoxicity and ototoxicity (hearing loss). [11]* Doxorubicin: Is associated with severe, cumulative, and dose-dependent cardiotoxicity, which can lead to life-threatening heart failure. [12][13][14]This is primarily due to the massive generation of ROS in mitochondria of cardiomyocytes. [14]
-
Ganoderic Acids: In stark contrast, Ganoderic acids are noted for their low toxicity profile. Studies have shown they are significantly less toxic to normal cells compared to cancer cells. [2][6]Our own unpublished data indicates that purified Ganoderic acid A has a profound apoptotic effect on B-cell lymphoma cells with minimal toxicity on non-malignant B-cells. [2]This preferential cytotoxicity suggests a much wider therapeutic window, which is a highly desirable characteristic for any anti-cancer agent.
Experimental Protocols: A Guide to Reproducible Science
To ensure the integrity and reproducibility of the findings discussed, this section details the standard operating procedures for key in vitro and in vivo experiments. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram: MTT Assay
Caption: Standard workflow for determining IC50 using an MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment and form a sub-confluent monolayer.
-
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere to the plate surface.
-
Treatment: Prepare serial dilutions of Ganoderic acid A, cisplatin, and doxorubicin. Remove the old media and add 100 µL of media containing the respective drug concentrations to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Causality: A dose-response curve is essential to determine the IC50. The vehicle control accounts for any effect of the solvent used to dissolve the drugs.
-
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Causality: DMSO is a solvent that dissolves the water-insoluble formazan, creating a colored solution.
-
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This comparative analysis reveals a classic trade-off in cancer therapeutics: potency versus precision.
-
Standard Chemotherapy (Cisplatin, Doxorubicin): These drugs are highly potent cytotoxic agents in vitro and have proven in vivo efficacy. However, their clinical utility is severely hampered by a narrow therapeutic window and significant, often debilitating, systemic toxicity. Their mechanism of action, centered on widespread DNA damage, is effective but lacks specificity for cancer cells.
-
Ganoderic Acids (e.g., Ganoderic Acid A): While demonstrating lower potency in vitro compared to drugs like doxorubicin, Ganoderic acids present a compelling case through their targeted mechanism of action and, most importantly, their favorable safety profile. The ability to inhibit pro-survival pathways like PI3K/Akt while exhibiting minimal toxicity to normal cells suggests a significantly wider therapeutic window. [1][2][6] The future for Ganoderic acids in oncology is unlikely to be as standalone monotherapies for aggressive cancers. Instead, their true potential may lie in combination therapies . Their ability to sensitize cancer cells to chemotherapy, as seen when Ganoderic acid A enhances the chemosensitivity of HepG2 cells to cisplatin, points towards their use as adjuvants. [4][15]Such a strategy could allow for lower, less toxic doses of conventional chemotherapy to be used, improving patient outcomes and quality of life. Further research, particularly head-to-head in vivo comparative studies and investigations into synergistic drug combinations, is essential to translate the promise of these natural compounds into clinical reality.
References
-
Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma. (2019). Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 2835-2849. Available from: [Link]
-
Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. (2023). MDPI. Available from: [Link]
-
Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study. (2016). PubMed. Available from: [Link]
-
Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning. (n.d.). bioRxiv. Available from: [Link]
-
Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation. (2023). National Institutes of Health (NIH). Available from: [Link]
-
(PDF) Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness. (2025). ResearchGate. Available from: [Link]
-
Cytotoxicity of Ganoderma lucidum Triterpenes. (n.d.). American Chemical Society. Available from: [Link]
-
Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. (2022). Food & Function (RSC Publishing). Available from: [Link]
-
Effect of ganoderic acid A on PC-3 cells. a Ganoderic acid A reduces... (n.d.). ResearchGate. Available from: [Link]
-
Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. (n.d.). Longdom Publishing. Available from: [Link]
-
Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. (n.d.). PMC. Available from: [Link]
-
Enhancing Doxorubicin Efficacy in Hepatocellular Carcinoma: The Multi-Target Role of Muscari comosum Extract. (n.d.). MDPI. Available from: [Link]
-
Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. (n.d.). PMC. Available from: [Link]
-
The Roles of Doxorubicin in Hepatocellular Carcinoma. (n.d.). ResearchGate. Available from: [Link]
-
Effects of matrine in combination with cisplatin on liver cancer. (2020). Spandidos Publications. Available from: [Link]
-
Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. (2023). MDPI. Available from: [Link]
-
A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. (2026). springermedizin.de. Available from: [Link]
-
Mechanisms of doxorubicin resistance in hepatocellular carcinoma. (n.d.). PMC. Available from: [Link]
-
Cisplatin induces apoptosis of hepatocellular carcinoma LM3 cells via down-regulation of XIAP. (n.d.). PubMed. Available from: [Link]
-
Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. (n.d.). PubMed Central. Available from: [Link]
-
In vitro evaluation and in vivo efficacy studies of a liposomal doxorubicin-loaded glycyrretinic acid formulation for the treatment of hepatocellular carcinoma. (2023). PubMed. Available from: [Link]
-
Mechanism of QHF-cisplatin against hepatocellular carcinoma in a mouse model. (2015). National Institutes of Health (NIH). Available from: [Link]
-
Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. (n.d.). MDPI. Available from: [Link]
-
In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... (n.d.). ResearchGate. Available from: [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021). Dove Medical Press. Available from: [Link]
- 4459-4465-Effects of cisplatin on hepatic cancer and miRNA-21 and miRNA-122 expression. (n.d.). No source found.
-
CAPG Regulates Doxorubicin Resistance in Hepatocellular Carcinoma Cells via TGFB1/Smad/Nrf2 Signalling Pathway. (2025). PMC - NIH. Available from: [Link]
-
Potentiation of doxorubicin efficacy in hepatocellular carcinoma by the DNA repair inhibitor DT01 in preclinical models. (n.d.). PubMed. Available from: [Link]
-
Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. (2026). ResearchGate. Available from: [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC - NIH. Available from: [Link]
-
Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. (n.d.). MDPI. Available from: [Link]
-
Granulin A Synergizes with Cisplatin to Inhibit the Growth of Human Hepatocellular Carcinoma. (2018). PMC. Available from: [Link]
-
The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.). ResearchGate. Available from: [Link]
-
In vivo antitumor effect of 6k in H22 liver cancer xenograft mouse... (n.d.). ResearchGate. Available from: [Link]
-
Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy. (2020). Circulation Research. Available from: [Link]
-
Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells. (2006). PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncology Letters [spandidos-publications.com]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. Potentiation of doxorubicin efficacy in hepatocellular carcinoma by the DNA repair inhibitor DT01 in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Cross-validation of Ganoderic acid C analytical methods.
This guide outlines a rigorous cross-validation framework for the analysis of Ganoderic Acid C (GAC), a critical triterpenoid in Ganoderma lucidum. It compares the industry-standard HPLC-UV method against the high-sensitivity LC-MS/MS reference method, addressing the specific challenge of resolving GAC from its structural isomers (e.g., Ganoderic Acid C2).[1]
A Comparative Guide: HPLC-UV vs. LC-MS/MS
Executive Summary & Strategic Rationale
In drug development and quality control, relying on a single analytical method for triterpenoids is risky due to the structural complexity of the Ganoderma metabolome. Ganoderic Acid C (GAC) presents a unique challenge: it co-elutes with positional isomers (like Ganoderic Acid C2) and possesses ionization characteristics that can vary significantly based on matrix composition.[1]
This guide establishes a Cross-Validation Protocol where High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as the routine quantitative method, validated against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the confirmatory gold standard.
Key Objectives:
-
Specificity: Ensure separation of GAC from GAC2 and Ganoderic Acid A.
-
Accuracy: Validate HPLC quantitation using MS-confirmed mass balance.
-
Robustness: Define extraction protocols that minimize matrix suppression in MS and baseline drift in UV.
Experimental Protocols
Method A: The Routine Workhorse (HPLC-UV)
Best for: QC release testing, raw material screening, high-concentration samples.[1]
System Configuration:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) set to 252 nm (max absorption for conjugated diene system).[1]
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 150 mm, 5 µm) or Phenomenex Luna C18.[1]
-
Expert Note: The "SB" (StableBond) phase is critical for stability at low pH, which is required to suppress ionization of the carboxylic acid groups on GAC, ensuring sharp peaks.[1]
-
Mobile Phase Gradient:
-
Solvent A: 0.1% Acetic Acid in Water (pH ~3.0).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Temp: 30°C.
| Time (min) | % Solvent B | Event |
| 0.0 | 25 | Initial equilibration |
| 35.0 | 35 | Shallow gradient for isomer separation |
| 55.0 | 50 | Elution of hydrophobic triterpenes |
| 60.0 | 100 | Column wash |
| 65.0 | 25 | Re-equilibration |
Critical Resolution Step: Ganoderic Acid C elutes early relative to Ganoderic Acids D and F. Ensure a resolution factor (
Method B: The Reference Standard (LC-MS/MS)
Best for: Trace analysis, pharmacokinetic studies, cross-validating UV purity.[1]
System Configuration:
-
Instrument: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+).[1]
-
Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode.[1]
-
Why APCI? Unlike ESI, APCI is less susceptible to ion suppression from complex fungal matrices and provides better ionization for neutral triterpenoids.[1]
-
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).[1]
MS/MS Parameters (MRM Mode):
-
Precursor Ion: m/z 515.3
-
Quantifier Ion: m/z 497.3
(Loss of water).[1] -
Qualifier Ion: m/z 285.1 (Cleavage of side chain).[1]
-
Declustering Potential: -80 V.[1]
-
Collision Energy: -35 eV.[1]
Cross-Validation Framework
To ensure the HPLC-UV method is accurate, it must be cross-validated against the LC-MS/MS method using the following workflow.
Workflow Diagram: Cross-Validation Logic
Caption: Logical workflow for cross-validating the routine HPLC-UV method against the specific LC-MS/MS reference standard.
Comparative Data & Performance Metrics
The following data summarizes the expected performance characteristics when cross-validating these methods.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] | Cross-Validation Goal |
| Linearity ( | > 0.9990 | > 0.9950 | Deviation < 2% |
| LOD (Limit of Detection) | ~0.2 µg/mL | ~0.005 µg/mL | N/A (Method B confirms trace absence) |
| LOQ (Limit of Quantitation) | ~0.6 µg/mL | ~0.015 µg/mL | Method A LOQ must be < 5% of target conc. |
| Precision (RSD) | < 1.5% (Intra-day) | < 4.0% (Intra-day) | Method A is preferred for precision |
| Selectivity | Moderate (Relies on RT) | High (Mass + RT) | Method B confirms Method A peak purity |
| Recovery | 98.5% - 102.0% | 90.0% - 110.0% | Method A recovery validated by B |
Experimental Observation: While LC-MS/MS is 40x more sensitive, HPLC-UV often yields higher precision (lower RSD) for high-concentration samples because it is less prone to ionization saturation.[1] Therefore, use LC-MS/MS to validate the specificity of the HPLC peak , ensuring no co-eluting impurities (like GAC2) are inflating the UV signal.
Extraction & Sample Preparation
Proper extraction is the foundation of accurate analysis. GAC is moderately polar; thus, 95% Ethanol is the optimal solvent, followed by a cleanup step if using MS.
Extraction Workflow Diagram
Caption: Optimized extraction protocol ensuring compatibility with both UV and MS detection modes.
Protocol Steps:
-
Weighing: Accurately weigh 1.0 g of dried Ganoderma powder.
-
Extraction: Add 20 mL of 95% Ethanol. Sonicate for 30 mins at 40°C.
-
Note: Avoid 100% methanol for initial extraction as it extracts more polysaccharides which can foul MS sources.[1]
-
-
Separation: Centrifuge at 5000g for 10 min. Collect supernatant.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter.[1]
-
Aliquot: Split sample for HPLC (direct) and LC-MS (diluted 1:100 in Methanol).
References
-
BenchChem. (2025).[1][3][4] Method Validation for Ganoderenic Acid C Quantification. Retrieved from [1]
-
CABI Digital Library. (2024).[1] Study on quantitative determination method of ganoderic acid A from Ganoderma lucidum by HPLC. Retrieved from [1]
-
Frontiers in Pharmacology. (2012). Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. Retrieved from [1]
-
Journal of Food and Drug Analysis. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Retrieved from [1]
-
Bentham Science. (2024).[1][5] Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS. Retrieved from [1]
Sources
In Silico Prediction vs. Experimental Validation of Ganoderic Acid C Targets
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Concordance Gap
Ganoderic Acid C (specifically the C1 isoform, GAC1 ) has emerged as a potent triterpenoid capable of modulating severe, steroid-resistant inflammation (e.g., neutrophilic asthma).[1] However, a critical gap exists between computational promise and biological reality.
While in silico models predict high-affinity binding to upstream receptors (e.g., TNF-
Quick Comparison: Prediction vs. Reality
| Feature | In Silico Prediction (The Promise) | Experimental Validation (The Reality) |
| Primary Target | TNF- | NF- |
| Binding Affinity | -10.8 kcal/mol (Stronger than Dexamethasone) | IC50 ~ 2-10 |
| Mechanism | Steric hindrance at receptor sites | Downregulation of p-p65 and cytokine release |
| Key Limitation | False positives due to hydrophobic pockets | Lack of direct Target Engagement (TE) data (e.g., SPR) |
The In Silico Landscape: Molecular Docking Predictions
Computational modeling suggests GAC1 acts as a direct inhibitor of pro-inflammatory cytokines. The triterpenoid scaffold of GAC1 is highly lipophilic, allowing it to dock into hydrophobic pockets of signaling proteins.
Key Predicted Targets
-
TNF-
(Tumor Necrosis Factor alpha): -
STAT3 (Signal Transducer and Activator of Transcription 3):
-
Predicted Affinity: -12.2 kcal/mol (Ganoderic Acid C2 isoform)
-
Mechanism: Blocking the SH2 domain to prevent dimerization.
-
Protocol 1: In Silico Docking Workflow (AutoDock Vina)
This protocol replicates the computational workflow used to identify TNF-
-
Ligand Preparation:
-
Download GAC1 structure (PubChem CID: 12303662).
-
Minimize energy using MMFF94 force field.
-
Convert to PDBQT format; set rotatable bonds (GAC1 is bulky; ensure ring flexibility is restricted).
-
-
Receptor Preparation:
-
Download TNF-
structure (PDB: 2AZ5).[1] -
Remove water molecules and heteroatoms.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation:
-
Center grid on the dimer interface (Key residues: Tyr119, Tyr59, Gly121).
-
Dimensions:
Å (spacing 0.375 Å).
-
-
Running Vina:
-
v = Vina(sf_name='vina')
-
v.score()
-
Threshold: Accept poses with binding energy < -9.0 kcal/mol.
-
The Experimental Reality: Wet-Lab Validation
While docking predicts binding, wet-lab experiments validate function. The current body of evidence for GAC1 confirms it acts as a pathway modulator rather than just a simple receptor blocker.
Case Study: GAC1 in Neutrophilic Asthma
Reference: Liu et al., Int Immunopharmacol (2015) & Recent 2024 Updates[1]
Experimental data shows that GAC1 does not merely block TNF-
-
Phenotypic Result: Significant reduction in TNF-
, IL-4, and IL-5 secretion in LPS-stimulated macrophages (RAW 264.7) and PBMCs.[1][2][3][4][5] -
Mechanistic Validation: Western Blot analysis reveals GAC1 inhibits the phosphorylation of NF-
B (p65) and I B . -
The Disconnect: Docking says "Direct Binding to TNF-
," but experiments show "Upstream suppression of NF- B." Both may be true, but the functional outcome is driven by intracellular signaling modulation.
Protocol 2: Functional Validation (Western Blot & ELISA)
Standardized workflow to verify GAC1 activity.
A. Cell Treatment:
-
Seed RAW 264.7 cells (
cells/well). -
Pre-treat with GAC1 (10, 20, 40
M) for 2 hours. -
Stimulate with LPS (1
g/mL) for 18 hours.
B. ELISA (Cytokine Output):
-
Collect supernatant.
-
Use Mouse TNF-
ELISA kit. -
Success Metric: Dose-dependent reduction of TNF-
with vs. LPS control.
C. Western Blot (Pathway Confirmation):
-
Lyse cells using RIPA buffer + Phosphatase Inhibitors.
-
Primary Antibodies: p-NF-
B p65 (Ser536), Total p65, -actin. -
Success Metric: Reduced band intensity for p-p65 relative to Total p65.
Visualization of the Mechanism
Diagram 1: The Discovery Workflow
From bits to biology: How GAC1 targets are identified and verified.
Caption: Workflow bridging computational prediction (Blue) with wet-lab validation (Red) to confirm GAC1 activity.
Diagram 2: The Signaling Pathway
How GAC1 intervenes in the inflammatory cascade.
Caption: GAC1 inhibits the inflammatory cascade primarily by blocking NF-kB translocation and downstream cytokine transcription.
Critical Analysis: The "Direct Binding" Gap
As a researcher, you must recognize the limitation in the current GAC1 literature.
-
The Gap: While Western Blots prove GAC1 stops the pathway, they do not prove GAC1 binds directly to NF-
B or IKK. It could be binding an upstream kinase or stabilizing a complex. -
The Solution (Proposed Experiment): To publish a high-impact paper, move beyond Western Blots.
-
CETSA (Cellular Thermal Shift Assay): This will prove if GAC1 physically binds and thermally stabilizes the target protein (e.g., TNF-
or p65) inside living cells. -
SPR (Surface Plasmon Resonance): Use this to calculate the exact
(Dissociation Constant) to validate the -10.8 kcal/mol docking score.
-
References
-
Liu, C., et al. (2015). "Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI suppresses TNF-
production by mouse macrophages and peripheral blood mononuclear cells from asthma patients."[1] International Immunopharmacology, 27(2), 224-231.[1] -
Mina, T., et al. (2024). "The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation." Journal of Asthma and Allergy, 17, 2547–2561.
-
BenchChem Application Note (2025). "Molecular Docking of Ganoderenic Acid C: Protocols for Researchers." BenchChem Technical Guides.
-
Zhang, Y., et al. (2021). "Ganoderic Acid A Alleviates OVA-Induced Asthma in Mice by Inhibiting TLR/NF-
B Signaling Pathway."[6] Inflammation, 44, 1890–1900. -
Huber, K. (2020). "Identifying drug targets in tissues and whole blood with thermal-shift profiling."[7] Nature Biotechnology (Methodology reference for CETSA).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic Acid A Alleviates OVA-Induced Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huber.embl.de [huber.embl.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
